molecular formula C13H16N2 B195856 Levomedetomidine CAS No. 119717-21-4

Levomedetomidine

Katalognummer: B195856
CAS-Nummer: 119717-21-4
Molekulargewicht: 200.28 g/mol
InChI-Schlüssel: CUHVIMMYOGQXCV-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Levomedetomidine is the levorotary enantiomer of medetomidine, a compound known for its potent sedative and analgesic properties. Medetomidine is a racemic mixture consisting of two optical isomers: dexmedetomidine and this compound. While dexmedetomidine is widely recognized for its pharmacological effects as an alpha-2 adrenergic receptor agonist, this compound does not induce sedation or analgesia when administered alone .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of levomedetomidine typically involves the resolution of racemic medetomidine. One common method is the separation of the enantiomers via the formation of diastereoisomer salts. The resolved acid (S)-enantiomer is then used in the synthesis of dexmedetomidine, while the ®-enantiomer, this compound, is obtained as a byproduct .

Industrial Production Methods: Industrial production of this compound involves the use of chiral precursors and resolution-racemization-recycle synthesis strategies. This method ensures high yields and reduces chiral waste. The process includes the preparation of sulfur ylide from acid chloride and dimethylsulfoxonium methylide, followed by transformation into α-bromoketone and subsequent reactions to obtain the target product .

Analyse Chemischer Reaktionen

Types of Reactions: Levomedetomidine undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Wissenschaftliche Forschungsanwendungen

Levomedetomidine has several scientific research applications, including:

Wirkmechanismus

Levomedetomidine exerts its effects by binding to alpha-2 adrenergic receptors. Unlike dexmedetomidine, which induces sedation and analgesia, this compound modulates the effects of dexmedetomidine by reducing its sedative properties. This modulation occurs through the inhibition of norepinephrine release, which terminates the propagation of pain signals .

Vergleich Mit ähnlichen Verbindungen

    Dexmedetomidine: The dextrorotary enantiomer of medetomidine, known for its potent sedative and analgesic effects.

    Clonidine: Another alpha-2 adrenergic receptor agonist, but with lower selectivity compared to dexmedetomidine.

    Propranolol: A beta-adrenergic receptor antagonist with different pharmacological effects.

Uniqueness: Levomedetomidine is unique in its ability to modulate the effects of dexmedetomidine without inducing sedation or analgesia on its own. This property makes it valuable in research settings where modulation of alpha-2 adrenergic receptor activity is required without the accompanying sedative effects .

Eigenschaften

IUPAC Name

5-[(1R)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHVIMMYOGQXCV-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)[C@@H](C)C2=CN=CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119717-21-4
Record name Levomedetomidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119717214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEVOMEDETOMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K66HW308K4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levomedetomidine
Reactant of Route 2
Levomedetomidine
Reactant of Route 3
Levomedetomidine
Reactant of Route 4
Reactant of Route 4
Levomedetomidine
Reactant of Route 5
Levomedetomidine
Reactant of Route 6
Levomedetomidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.